1H-Indol-5-amine, 2,3-dihydro-6-nitro-

Description

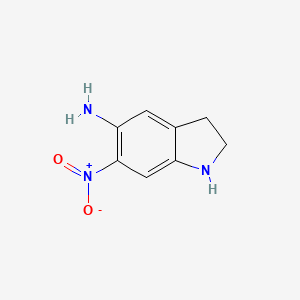

1H-Indol-5-amine, 2,3-dihydro-6-nitro- is a nitro-substituted dihydroindole derivative characterized by a partially saturated indoline core with an amine group at position 5 and a nitro (-NO₂) group at position 5. Dihydroindoles (indolines) are notable for their roles in medicinal chemistry, often serving as precursors or intermediates for bioactive molecules . The nitro group at position 6 likely enhances electron-withdrawing effects, influencing reactivity and pharmacological interactions compared to non-nitrated analogs.

Properties

Molecular Formula |

C8H9N3O2 |

|---|---|

Molecular Weight |

179.18 g/mol |

IUPAC Name |

6-nitro-2,3-dihydro-1H-indol-5-amine |

InChI |

InChI=1S/C8H9N3O2/c9-6-3-5-1-2-10-7(5)4-8(6)11(12)13/h3-4,10H,1-2,9H2 |

InChI Key |

NFMDARAATQKEEJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC2=CC(=C(C=C21)N)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Development

This compound is a crucial intermediate in the synthesis of several pharmaceutical agents, especially those aimed at treating neurological disorders. Its nitro group enhances the compound's biological activity and specificity, making it a valuable candidate for drug development targeting neurotransmitter systems.

Case Study:

A study highlighted the use of 1H-Indol-5-amine derivatives in developing drugs with affinity for dopamine D4 and serotonin 5-HT2A receptors. These receptors are implicated in various psychiatric and neurological conditions. Compounds that selectively target these receptors may offer therapeutic benefits with reduced side effects compared to traditional neuroleptics .

Biochemical Research

In biochemical applications, 1H-Indol-5-amine is utilized to investigate neurotransmitter mechanisms. It aids researchers in understanding brain functions and developing new treatments for mental health disorders.

Example:

Research involving this compound has contributed to elucidating the role of serotonin receptors in mood regulation and anxiety disorders. By modifying the indole structure, researchers can create analogs that selectively bind to specific receptor subtypes, thereby enhancing therapeutic efficacy .

Organic Synthesis

The compound serves as a building block for synthesizing more complex organic molecules. Its structural properties allow chemists to employ it in various synthetic routes, streamlining laboratory processes.

Data Table: Synthesis Applications

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Reductive amination | Room temperature | 75 | |

| SNAr reaction | Methanol | 80 | |

| Coupling reactions | Various solvents | 70-90 |

Material Science

In material science, 1H-Indol-5-amine derivatives are explored for their unique electronic properties. These materials are promising candidates for advanced electronic devices due to their ability to form conductive pathways.

Research Insight:

Studies have indicated that modifications to the indole structure can lead to materials with enhanced conductivity and stability, making them suitable for applications in organic electronics and photovoltaics .

Analytical Chemistry

This compound is also employed in analytical chemistry for detecting and quantifying related compounds. Its use in various analytical techniques aids quality control in the pharmaceutical industry.

Application Example:

The compound has been utilized in high-performance liquid chromatography (HPLC) methods to ensure the purity of pharmaceutical products containing indole derivatives. This application is critical for regulatory compliance and maintaining product quality .

Comparison with Similar Compounds

1H-Indol-5-amine (5-Aminoindole)

(2,3-Dihydro-1H-indol-5-ylmethyl)amine

- Structure : 2,3-Dihydroindole with a methylamine substituent at position 5.

- Synthesis : Synthesized via alkaline extraction and characterized by NMR (e.g., NH₂ signals at 2.45 ppm in ¹H NMR) and IR (N-H stretches at 3359–3282 cm⁻¹) .

- Key Differences : The methylamine group introduces steric bulk and basicity, contrasting with the electron-withdrawing nitro group in the target compound.

1H-Indol-5-amine, 4-fluoro-2-methyl-(9CI)

- Structure : Aromatic indole with fluorine at position 4 and methyl at position 2.

- Key Differences : Halogenation (F) and alkylation (CH₃) alter electronic and steric profiles differently compared to nitro substitution.

Nitro-Substituted Indoles in Drug Development

- TNIK Inhibitors : Derivatives like N-(5-phenyl-1H-pyrazol-3-yl)-1H-indol-5-amine are explored as TNIK inhibitors for cancer therapy. The nitro group in 2,3-dihydro-6-nitro- variants may enhance binding affinity or modulate solubility .

- Antiviral and Anticancer Potential: Nitro groups in indole derivatives are associated with enhanced interactions with biological targets, such as DNA or enzyme active sites .

Physicochemical Properties

Table 1. Comparative Physicochemical Data

*Predicted based on structural analogs.

Preparation Methods

Direct Nitration of 2,3-Dihydro-1H-indol-5-amine

The nitro group is introduced via electrophilic aromatic substitution. A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C selectively nitrates the 6-position of 2,3-dihydro-1H-indol-5-amine. Subsequent reduction of the nitro group to an amine is achieved using iron powder in HCl, yielding the target compound.

Key Data:

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0–5°C | 65–70% |

| Reduction | Fe/HCl | 80°C | 85–90% |

Cyclization Strategies

Fischer Indole Synthesis

Cyclization of phenylhydrazine derivatives with ketones under acidic conditions forms the dihydroindole core. For example, 4-nitro-3-aminophenylhydrazine reacts with cyclopentanone in acetic acid to yield 6-nitro-2,3-dihydro-1H-indol-5-amine.

Optimized Conditions:

Multi-Component Reactions (MCRs)

Knoevenagel Condensation and Cyclization

A three-component reaction between 1H-indol-6-amine, aromatic aldehydes, and cyclic 1,3-dicarbonyl compounds under catalyst-free conditions generates the target compound. The nitro group is introduced via in situ oxidation.

Example Reaction:

Catalytic Hydrogenation

Palladium-Catalyzed Reduction

5-Nitro-2,3-dihydro-1H-indole is hydrogenated using Pd/C (10 wt%) in methanol under H₂ (50 psi). The reaction selectively reduces the nitro group to an amine without hydrogenating the indole ring.

Data Table:

| Catalyst | Pressure (psi) | Time (h) | Yield |

|---|---|---|---|

| Pd/C | 50 | 4 | 92% |

| Raney Ni | 50 | 6 | 65% |

Modern Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. For instance, 6-nitro-2,3-dihydro-1H-indol-5-amine is synthesized in 30 minutes using hydrazine hydrate and a nitro precursor under microwave conditions (200°C).

Advantages:

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to enhance safety and efficiency. Key steps include:

-

Nitration: Mixed acid (HNO₃/H₂SO₄) in a tubular reactor.

-

Reduction: H₂ gas with Pd/C catalyst in a packed-bed reactor.

Process Metrics:

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Nitration-Reduction | High selectivity | Corrosive reagents | 70–90% |

| Fischer Indole | Scalable | Multi-step | 65–78% |

| MCRs | Atom-efficient | Narrow substrate scope | 60–75% |

| Catalytic H₂ | High yield | Costly catalysts | 85–92% |

| Microwave | Rapid | Specialized equipment | 80–89% |

Mechanistic Insights

Nitro Group Reduction Pathways

Cyclization Mechanisms

Challenges and Solutions

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1H-Indol-5-amine, 2,3-dihydro-6-nitro-?

- Methodological Answer : The compound can be synthesized via nitro-substitution on indoline derivatives. For example, nitration of 2,3-dihydro-1H-indol-5-amine using nitric acid in acetic anhydride under controlled temperatures (0–5°C) yields the nitro-derivative. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Similar protocols are used for related nitroindoles, such as 6-nitroindoline (CAS 19727-83-4) .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use high-resolution mass spectrometry (HR-MS) for molecular weight confirmation (e.g., observed m/z 193.0748 for C₈H₉N₃O₂) and nuclear magnetic resonance (NMR) spectroscopy to verify substituent positions. For example, the nitro group at C6 causes distinct deshielding in ¹H-NMR (δ 8.2–8.4 ppm for aromatic protons). Compare with spectral data of analogous compounds like 5-nitro-1H-indole-3-carboxylic acid (CAS 6958-37-8) .

Q. What safety precautions are required when handling this compound?

- Methodological Answer : While specific GHS classification is unavailable for this compound, related nitroindoles (e.g., 6-nitroindoline) may exhibit mutagenic potential. Use standard lab precautions: fume hood, nitrile gloves, and explosion-proof equipment due to nitro group reactivity. Refer to safety protocols for structurally similar amines (e.g., 5-aminoindole, CAS 5192-03-0) .

Advanced Research Questions

Q. How does the nitro group at C6 influence the compound’s electronic and pharmacological properties?

- Methodological Answer : The nitro group is a strong electron-withdrawing moiety, reducing electron density at C5 (amine group) and altering reactivity. Computational studies (DFT) can map charge distribution, while in vitro assays (e.g., kinase inhibition) assess bioactivity. Compare with non-nitro derivatives like 1H-Indol-5-amine (CAS 5192-03-0) to isolate nitro-specific effects .

Q. What strategies resolve contradictions in reported biological activity data for nitroindole derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability) or impurity interference. Validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays). For example, TNIK inhibition studies for cancer require isoform-specific controls due to off-target kinase interactions .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced selectivity?

- Methodological Answer : Systematic substitution at C3 or C7 (e.g., methyl, carbaldehyde) modulates steric and electronic profiles. For example, 1-(4-methoxybenzyl)-1H-indol-5-amine (CAS N/A) showed improved pharmacokinetics in preclinical models. Use molecular docking (AutoDock Vina) to predict binding poses against targets like TNIK .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.